molecular formula C14H11ClO3 B566747 2-Chloro-4-(3-methoxyphenyl)benzoic acid CAS No. 1237071-49-6

2-Chloro-4-(3-methoxyphenyl)benzoic acid

Cat. No. B566747
M. Wt: 262.689
InChI Key: SWRZETFUQIUCRC-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-methoxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 1237071-49-6 . It has a molecular weight of 262.69 . The IUPAC name for this compound is 3-chloro-3’-methoxy [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3-methoxyphenyl)benzoic acid” is represented by the linear formula C14H11ClO3 . The InChI code for this compound is 1S/C14H11ClO3/c1-18-11-4-2-3-9 (7-11)10-5-6-12 (14 (16)17)13 (15)8-10/h2-8H,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(3-methoxyphenyl)benzoic acid” include a molecular weight of 262.69 .

Scientific Research Applications

Solubility and Chemical Properties

  • The solubility and chemical behavior of similar compounds, such as benzoic acid derivatives, have been studied to understand their interactions with different solvents. For instance, Abraham model correlations were developed to describe the solubility of various organic compounds, including benzoic acid derivatives, in solvents like 2-methoxyethanol. This research aids in predicting the solubility behavior of 2-Chloro-4-(3-methoxyphenyl)benzoic acid in different chemical environments (Hart et al., 2015).

Synthesis and Industrial Applications

  • Novel synthesis methods have been developed for key intermediates of therapeutic agents, such as SGLT2 inhibitors, which are crucial for diabetes therapy. These methods demonstrate the industrial relevance of similar compounds and their potential application in synthesizing medically important molecules (Zhang et al., 2022).

Bioactive Compounds

  • Research on marine-derived fungi has led to the isolation of bioactive phenyl ether derivatives, showcasing the potential of benzoic acid-related compounds in contributing to antioxidant activities and other biological properties. This indicates the possible application of 2-Chloro-4-(3-methoxyphenyl)benzoic acid in developing new bioactive materials (Xu et al., 2017).

Luminescent Materials

  • Studies on lanthanide coordination compounds using benzoic acid derivatives as ligands have explored the impact of electron-donating and withdrawing groups on luminescent properties. This research highlights the potential of 2-Chloro-4-(3-methoxyphenyl)benzoic acid in designing new materials with specific optical properties (Sivakumar et al., 2010).

Environmental and Toxicity Studies

  • The transformation mechanisms of similar compounds under environmental conditions, such as chlorination disinfection, have been investigated to understand their behavior and potential impact on water treatment processes. Such studies are crucial for assessing the environmental safety and degradation pathways of 2-Chloro-4-(3-methoxyphenyl)benzoic acid (Xiao et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for “2-Chloro-4-(3-methoxyphenyl)benzoic acid” can be found on the manufacturer’s website . It’s always important to handle chemicals with appropriate safety measures.

Relevant Papers The relevant papers for “2-Chloro-4-(3-methoxyphenyl)benzoic acid” can be found in the references provided . These papers contain more detailed information about the compound and its properties.

properties

IUPAC Name

2-chloro-4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRZETFUQIUCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689157
Record name 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-methoxyphenyl)benzoic acid

CAS RN

1237071-49-6
Record name 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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